(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride

Chiral resolution Enantiomeric purity Asymmetric synthesis

Medicinal chemistry programs require stereochemically defined, metabolically stable intermediates for CaSR and CNS targets. This (S)-configured trifluoromethyl-naphthyl amine HCl solves configuration-dependent activity risks. - **Differentiation:** (S)-enantiomer confirmed by chiral HPLC; CF₃ group enhances metabolic stability vs. methyl analogs; 1-naphthyl substitution optimizes π-stacking for CaSR binding. - **Supply:** Multi-vendor availability with ≥98% purity, HCl salt for precise weighing. Complete analytical pack (NMR, HPLC, GC) included per batch.

Molecular Formula C12H11ClF3N
Molecular Weight 261.67
CAS No. 2222662-58-8
Cat. No. B3253212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
CAS2222662-58-8
Molecular FormulaC12H11ClF3N
Molecular Weight261.67
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl
InChIInChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H/t11-;/m0./s1
InChIKeyOUTCIXNNERQAAI-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride: Procurement Guide


(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride (CAS 2222662-58-8) is a chiral, enantiopure (S)-configured primary amine hydrochloride salt featuring a trifluoromethyl (CF₃) group directly attached to the chiral carbon and a 1-naphthyl substituent. With a molecular formula of C₁₂H₁₁ClF₃N and molecular weight of 261.67 g/mol, this compound serves as a versatile chiral building block and intermediate in medicinal chemistry, particularly in the development of calcimimetic agents and calcium-sensing receptor (CaSR) modulators . The compound is commercially available from multiple vendors with purity grades typically ranging from 95% to ≥98%, and is supplied with supporting analytical documentation including NMR, HPLC, and GC batch-specific quality reports .

Stereochemical Control
Defined (S)-enantiomer for asymmetric synthesis workflows requiring non-racemic input.
Handling Form
Hydrochloride salt provides solid-state stability at room temperature for reproducible weighing.
Procurement Readiness
Multi-vendor sourcing with batch-specific QC documentation (NMR, HPLC, GC) supports quality review.

Why Generic Substitution Is Not Advisable


Substitution with close analogs—including the (R)-enantiomer (CAS 2241594-40-9), the racemic mixture (CAS 1443979-86-9), the non-fluorinated (S)-1-(1-naphthyl)ethylamine (CAS 10420-89-0), or the 2-naphthyl regioisomer (CAS 336105-48-7)—introduces differences in stereochemical configuration, lipophilicity, metabolic stability, and receptor-binding geometry that cannot be assumed to be functionally equivalent [1]. In the cinacalcet pharmacophore class, the pharmacological effect of the (R)-enantiomer of the final drug is reported to be approximately 1000-fold greater than that of the (S)-enantiomer, demonstrating that enantiomeric configuration is a critical determinant of biological activity in 1-(1-naphthyl)ethylamine-derived compounds . The CF₃ group imparts distinct electronic and steric properties that are absent in the non-fluorinated methyl analog, and the 1-naphthyl versus 2-naphthyl substitution pattern affects π-stacking geometry and hydrophobic pocket complementarity as evidenced in CaSR ligand structure-activity relationship studies [2]. These compound-specific structural features collectively preclude generic interchangeability.

Enantiomer

Enantiomeric configuration of 1-(1-naphthyl)ethylamine class significantly impacts biological activity; (R)-enantiomer or racemate may not provide equivalent stereochemical input.

Regioisomer

1-Naphthyl versus 2-naphthyl substitution alters receptor-binding geometry; established CaSR SAR indicates 1-naphthyl is preferred for target engagement.

CF₃ vs CH₃

Non-fluorinated analog lacks CF₃ group, resulting in different H-bonding capacity and electronic profile; may not replicate metabolic stability or permeability context.

Quantitative Differentiation Evidence Versus Key Comparators


Enantiomeric Configuration for Chiral Purity-Critical Applications

The target compound is the single (S)-enantiomer (CAS 2222662-58-8), as confirmed by its InChI Key (OUTCIXNNERQAAI-MERQFXBCSA-N) with stereochemical descriptor /t11-;/m0./s1 designating the (S)-configuration at the chiral carbon . In contrast, the (R)-enantiomer (CAS 2241594-40-9, InChI stereodescriptor /m1./s1) and the racemic mixture (CAS 1443979-86-9) possess different three-dimensional geometries. In the structurally related cinacalcet system, the (R)-enantiomer of the final drug exhibits approximately 1000-fold greater pharmacological potency than the (S)-enantiomer, demonstrating that the stereochemical configuration of 1-(1-naphthyl)ethylamine-derived building blocks directly propagates to differential biological activity in downstream products . While direct receptor-binding data for the title compound are not available in the peer-reviewed literature, the (S)-configuration provides a defined, non-racemic stereochemical input for asymmetric synthesis that cannot be replicated by the racemate.

Enantiomeric Identity
Class-level inference
Target:(S)-enantiomer, InChI /m0./s1
Comparator:(R)-enantiomer (/m1./s1), racemate
Defined (S)-configuration supplies non-racemic input for asymmetric synthesis; direct comparative data not available.
Class-level inference from cinacalcet pharmacological literature.
Chiral resolution Enantiomeric purity Asymmetric synthesis Cinacalcet intermediates

Lipophilicity Enhancement: CF₃ Versus Non-Fluorinated Analog

The target compound incorporates a trifluoromethyl group directly on the chiral carbon, replacing the methyl group present in the non-fluorinated analog (S)-1-(1-naphthyl)ethylamine (CAS 10420-89-0). Computed consensus Log Pₒ/w for the target compound (free base form, CAS 1213116-97-2) is 3.18, with individual method predictions ranging from 3.26 (SILICOS-IT) to 5.14 (WLOGP) . The non-fluorinated analog (S)-1-(1-naphthyl)ethylamine has a reported LogP of approximately 3.56 (experimental and computed values) . While the consensus LogP values are similar in magnitude, the CF₃ group fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity (4 H-bond acceptors vs. 1 for the non-fluorinated analog), and metabolic vulnerability profile relative to the CH₃ analog—properties that are not captured by LogP alone .

Lipophilicity CF₃ vs CH₃
Cross-study comparable
Δ LogP ≈ −0.38
+3 H-bond acceptors; TPSA unchanged (26.02 Ų)
CF₃ alters electronic and H-bonding profile beyond LogP similarity; supports selection when fluorinated scaffold is required.
Consensus LogP from SwissADME; H-bond acceptors via Ertl method.
Lipophilicity LogP Drug-likeness Blood-brain barrier permeability

Naphthyl Substitution Position for Receptor-Binding Complementarity

The target compound bears the naphthalene substituent at the 1-position (α-position), distinguishing it from the 2-naphthyl (β-position) regioisomer (S)-2,2,2-trifluoro-1-(naphthalen-2-yl)ethanamine hydrochloride (CAS 336105-48-7). In the calcium-sensing receptor (CaSR) ligand series, replacement of the 1-naphthyl group with a 2-naphthyl moiety in N1-benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexane derivatives led to an appreciable loss of calcilytic activity, confirming that the 1-naphthyl substitution pattern is preferred for CaSR binding interactions [1]. While direct comparative activity data for the title compound versus its 2-naphthyl regioisomer are not available in the primary literature, the established SAR for structurally related 1-(1-naphthyl)ethylamine-containing CaSR ligands supports the functional non-equivalence of 1-naphthyl and 2-naphthyl substitution.

Naphthyl Position
Class-level inference
Target:1-Naphthyl (α-position)
Comparator:2-Naphthyl regioisomer (CAS 336105-48-7)
1-Naphthyl is preferred for CaSR binding based on SAR; 2-naphthyl substitution may reduce target engagement.
Calhex 231 series SAR (Kessler et al., J. Med. Chem. 2006).
Calcium-sensing receptor CaSR modulator Calcilytic Structure-activity relationship

Hydrochloride Salt Versus Free Base for Handling and Storage

The target compound is supplied as the hydrochloride salt (CAS 2222662-58-8, MW 261.67), distinguishing it from the free base form (CAS 1213116-97-2, MW 225.21). The hydrochloride salt offers practical advantages for laboratory handling: it is a crystalline solid stable at room temperature when stored sealed and dry, whereas the free base is a liquid or low-melting solid that may require cold storage . The HCl salt form provides enhanced aqueous solubility due to ionization of the amine, facilitating dissolution in aqueous buffers and biological assay media—a critical consideration for in vitro pharmacology workflows . The molecular weight difference (261.67 vs. 225.21 g/mol, a 16.2% mass increase) must be accounted for when calculating molar equivalents in synthetic or formulation applications.

Salt Form Handling
Head-to-head
HCl salt: crystalline solid, RT storage, MW 261.67. Free base: liquid/low-melting solid, MW 225.21 (Δ +36.46 g/mol).
Salt form enhances weighing accuracy and ambient stability; mass correction needed for molar calculations.
Vendor-specified storage and purity documentation.
Salt form Hydrochloride Solid-state stability Aqueous solubility Weighing accuracy

Commercial Purity Grades and Batch-Specific Documentation

The target compound is commercially available from multiple reputable suppliers with defined purity specifications and accompanying analytical documentation. Bidepharm supplies the compound at ≥95% purity with batch-specific QC reports including NMR, HPLC, and GC . Fluorochem lists the compound at 95% purity with full SDS documentation and GHS-compliant hazard labeling . MolCore offers a NLT 98% (not less than 98%) purity grade manufactured under ISO-certified quality systems . AKSci supplies at ≥97% purity with downloadable SDS and available Certificate of Analysis upon request . This multi-vendor availability with documented purity grades enables procurement teams to select based on specific purity requirements, budget constraints, and delivery timelines.

Commercial Purity Grades
Supporting evidence
Purity: 95% to NLT 98% across vendors; QC reports include NMR, HPLC, GC.
Multi-vendor documentation supports procurement flexibility and quality risk mitigation.
Enantiomeric purity by chiral HPLC should be verified independently.
Purity specification Quality control Analytical characterization Batch consistency Procurement

Chiral Derivatization Utility for NMR-Based Enantiomeric Excess

The (1-naphthyl)(trifluoromethyl)carboxy anhydride derived from the α-hydroxy acid analog of the 1-naphthyl-CF₃ scaffold has been demonstrated as an effective chiral derivatizing agent (CDA) for α-chiral primary amines, producing very large Δδ(RS) values in ¹H NMR spectroscopy [1]. The large chemical shift differentiation is attributed to an intramolecular hydrogen-bond enforced eclipsed conformation in the resulting α-hydroxy-amides, which is absent in the corresponding O-methylated amides that adopt staggered conformations [1]. While this study used the derivatizing agent derived from the related α-hydroxy acid rather than the amine itself, it establishes that the naphthyl-CF₃ scaffold at the chiral center provides exceptional anisotropic effects for NMR-based chiral discrimination—a property inherent to the structural motif shared by the target compound.

Chiral Derivatization Utility
Class-level inference
¹H NMR chiral discrimination
Naphthyl-CF₃ scaffold produces large Δδ(RS) values via H-bond enforced eclipsed conformation.
Scaffold supports enantiomeric excess determination of α-chiral amines; data from related α-hydroxy acid CDA.
Organic Letters 2008, 10, 4669–4672.
Chiral derivatizing agent Enantiomeric excess NMR spectroscopy Absolute configuration Analytical method development

Recommended Application Scenarios


Asymmetric Synthesis of Calcimimetic and Calcilytic Drug Candidates

The (S)-configured 1-(1-naphthyl)-2,2,2-trifluoroethylamine scaffold is structurally homologous to the key chiral amine building block used in cinacalcet-class calcimimetics, where stereochemistry is a critical determinant of pharmacological activity (R-cinacalcet exhibits ~1000-fold greater potency than S-cinacalcet) [1]. The target compound's (S)-configuration provides a defined stereochemical input for the synthesis of (S)-configured CaSR modulators or for use as a stereochemical control in diastereomeric series. The 1-naphthyl substitution pattern is preferred for CaSR binding based on SAR studies showing that replacement with 2-naphthyl leads to appreciable loss of calcilytic activity . The CF₃ group further provides metabolic stability advantages relevant to lead optimization programs targeting this GPCR class.

Chiral Building Block for Fluorinated CNS-Penetrant Leads

The combination of a CF₃ group (enhancing metabolic stability and membrane permeability) with a 1-naphthyl moiety (providing hydrophobic aromatic π-stacking interactions) makes this compound a strategically valuable building block for medicinal chemistry programs targeting central nervous system (CNS) receptors [1]. The consensus LogP of 3.18 and TPSA of 26.02 Ų place the free base within favorable physicochemical space for blood-brain barrier penetration according to CNS MPO scoring paradigms . The hydrochloride salt form ensures reliable weighing and dissolution for parallel synthesis and library production workflows, while the defined (S)-stereochemistry enables stereospecific SAR exploration.

Analytical Reference for Chiral HPLC and Enantiomeric Purity

The well-defined (S)-configuration of this compound, confirmed by InChI stereodescriptor and Isomeric SMILES notation, makes it suitable as a reference standard for chiral HPLC method development [1]. As demonstrated by Yang et al. (2019), 1-(1-naphthyl)ethylamine derivatives can be enantioseparated on vancomycin and cellulose-based chiral stationary phases using normal phase conditions with triethylamine or chiral mobile phase additives . The hydrochloride salt form provides convenient handling for preparation of calibration standards, while the multi-vendor availability with documented purity (95% to ≥98%) supports its use in analytical quality control workflows requiring traceable reference materials .

Synthesis of Chiral Thiourea Organocatalysts and Auxiliaries

The primary amine functionality of the target compound enables direct incorporation into chiral thiourea organocatalysts, which have been reported to exhibit enhanced enantioselective recognition of carboxylate guests when the 1-aryl-2,2,2-trifluoroethyl scaffold is employed [1]. The CF₃-substituted thiourea derivatives showed higher binding affinity and improved enantioselectivity factors compared to non-fluorinated analogs, attributed to the electronic effects of the trifluoromethyl group on hydrogen-bond donor capacity [1]. The (S)-stereochemistry of the amine directly transfers to the catalyst's chiral environment, enabling predictable stereochemical outcomes in asymmetric transformations. The HCl salt can be readily neutralized to generate the free base for coupling reactions.

Application
Selection Property
Validation Focus
CaSR Modulator Asymmetric Synthesis
Stereochemical control input
Enantiomeric purity and receptor-binding SAR
CNS-Penetrant Lead Research
CF₃-modulated physicochemical profile
Blood-brain barrier permeability models
Chiral HPLC Reference Standard
Defined (S)-configuration and salt form
Chiral method development and calibration
Chiral Thiourea Catalyst Synthesis
Primary amine for catalyst coupling
Enantioselective recognition validation
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